molecular formula C10H16NO3P B572234 [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine CAS No. 1211595-35-5

[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine

Cat. No. B572234
CAS RN: 1211595-35-5
M. Wt: 229.216
InChI Key: HDBUVBQTTWOTFZ-UHFFFAOYSA-N
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Description

[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine, also known as Sarin, is a highly toxic nerve agent that was developed as a chemical weapon during World War II. It is classified as a Schedule 1 substance under the Chemical Weapons Convention due to its lethal effects and potential for use in terrorist attacks. Despite its dangerous nature, Sarin has also been studied for its potential applications in scientific research.

Mechanism of Action

[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine acts by irreversibly binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which can overstimulate the postsynaptic receptors and cause a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can vary depending on the dose and route of exposure. In general, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can cause symptoms such as muscle twitching, convulsions, respiratory distress, and cardiovascular collapse. It can also affect the central nervous system, leading to symptoms such as anxiety, confusion, and seizures.

Advantages and Limitations for Lab Experiments

[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has several advantages and limitations for use in lab experiments. One advantage is that it can be used to study the effects of acetylcholine on the nervous system, which can provide insights into the mechanisms of neurotransmitter signaling. However, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine is highly toxic and requires strict safety precautions when handling. Additionally, its irreversible inhibition of acetylcholinesterase can make it difficult to control the duration and intensity of its effects.

Future Directions

There are several potential future directions for research on [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine. One area of interest is the development of antidotes and treatments for [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine exposure, which could be useful in the event of a terrorist attack. Additionally, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine could be used to study the effects of acetylcholine on specific neural circuits and behaviors, which could provide insights into the mechanisms of learning and memory. Finally, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine could be used to develop new drugs that target acetylcholinesterase, which could be useful in the treatment of disorders such as Alzheimer's disease.
Conclusion:
In conclusion, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine is a highly toxic nerve agent that has been studied for its potential applications in scientific research. It acts as an irreversible inhibitor of acetylcholinesterase, leading to a range of physiological and biochemical effects. While [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has several advantages for use in lab experiments, it also requires strict safety precautions and has limitations in terms of controlling its effects. Future research on [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine could focus on developing antidotes and treatments, studying the effects of acetylcholine on neural circuits, and developing new drugs that target acetylcholinesterase.

Synthesis Methods

[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can be synthesized by reacting methylphosphonic dichloride with [3-(dimethylamino)phenyl]methanol in the presence of a base such as triethylamine. The resulting product is then treated with trimethylamine to produce [3-(dimethoxyphosphorylmethyl)phenyl]methanamine.

Scientific Research Applications

[3-(Dimethoxyphosphorylmethyl)phenyl]methanamine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It acts as an irreversible inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. By inhibiting this enzyme, [3-(Dimethoxyphosphorylmethyl)phenyl]methanamine can increase the levels of acetylcholine in the brain, leading to a range of physiological and biochemical effects.

properties

IUPAC Name

[3-(dimethoxyphosphorylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NO3P/c1-13-15(12,14-2)8-10-5-3-4-9(6-10)7-11/h3-6H,7-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDBUVBQTTWOTFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC1=CC=CC(=C1)CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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